ABT-670 ABT-670 ABT-670 is a D4-selective agonist with superior oral bioavailability. It has been clinically tested for the potential treatment of erectile dysfunction.
Brand Name: Vulcanchem
CAS No.: 630119-43-6
VCID: VC0516810
InChI: InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23)
SMILES: Array
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol

ABT-670

CAS No.: 630119-43-6

Cat. No.: VC0516810

Molecular Formula: C19H23N3O2

Molecular Weight: 325.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ABT-670 - 630119-43-6

Specification

CAS No. 630119-43-6
Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
IUPAC Name 3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
Standard InChI InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23)
Standard InChI Key PUMMPCXNEPHBNN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

ABT-670 possesses a molecular formula of C₁₉H₂₃N₃O₂ and a molecular weight of 325.4 g/mol . Its IUPAC name, 3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide, reflects a benzamide scaffold linked to a piperidine moiety substituted with an oxidized pyridine ring . The compound’s structure includes a methyl group at the 3-position of the benzamide ring, critical for receptor interaction, and a positively charged pyridine-N-oxide group contributing to solubility and bioavailability .

Table 1: Key Chemical Properties of ABT-670

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₂
Molecular Weight325.4 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds4
CAS Number630119-43-6
SMILESCC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-]

Synthesis and Optimization

Pharmacological Profile

Receptor Selectivity and Potency

ABT-670 exhibits high selectivity for the dopamine D4 receptor subtype, with EC₅₀ values of 89 nM (human D4), 160 nM (ferret D4), and 93 nM (rat D4) . This selectivity is underscored by its minimal activity at D2 and D3 receptors, which are associated with adverse effects like nausea and emesis .

Table 2: Pharmacodynamic Data for ABT-670

ParameterValue
D4 Receptor EC₅₀ (Human)89 nM
D4 Receptor EC₅₀ (Ferret)160 nM
D4 Receptor EC₅₀ (Rat)93 nM
Oral Bioavailability (Rat)68%
Oral Bioavailability (Dog)85%
Oral Bioavailability (Monkey)91%

Mechanism of Action in Erectile Dysfunction

ABT-670’s pro-erectile effects are mediated through D4 receptor activation in the central nervous system, particularly in hypothalamic and spinal cord regions regulating sexual arousal . Unlike phosphodiesterase type 5 inhibitors (PDE5Is), which enhance nitric oxide (NO)-cGMP signaling peripherally, ABT-670 acts centrally to amplify dopaminergic tone, facilitating parasympathetic outflow to genital tissues . This mechanism is advantageous for patients with endothelial dysfunction or neuropathy, where NO pathways are compromised .

Preclinical Development

In Vivo Efficacy Studies

In male rat models, ABT-670 administered orally at 0.1 µmol/kg induced erections in 75% of subjects, comparable to subcutaneous apomorphine . Efficacy persisted in diabetic and aged rats, suggesting utility in comorbid ED populations . The compound’s high oral bioavailability (68–91% across species) and half-life of 2–4 hours supported once-daily dosing .

Clinical Development and Discontinuation

Comparative Analysis with ABT-724

Though ABT-670 offered superior oral bioavailability over ABT-724 (91% vs. <10% in monkeys), both compounds showed equivalent efficacy in preclinical models . The lack of clinical advancement for ABT-670 underscores challenges in translating central-acting agents to human ED therapy, including blood-brain barrier penetration and patient variability in dopaminergic tone .

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